4-hydroxysphinganine (C17 base)
Overview
Description
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, growth, and differentiation . The compound is characterized by its unique structure, which includes a hydroxyl group at the fourth position of the sphinganine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxysphinganine can be synthesized through the hydroxylation of sphinganine. This process involves the use of specific enzymes such as sphingoid base hydroxylase . The reaction typically occurs in the presence of oxygen and requires cofactors like NADPH .
Industrial Production Methods: Industrial production of 4-hydroxysphinganine often involves microbial fermentation processes using yeast or fungi. These microorganisms are capable of producing the compound in substantial amounts under controlled conditions . The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine, a key intermediate in sphingolipid metabolism.
Reduction: Reduction reactions can convert 4-hydroxysphinganine back to sphinganine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Sphingosine: Formed through oxidation reactions.
Sphinganine: Formed through reduction reactions.
Derivatives: Various substituted products depending on the reagents used.
Scientific Research Applications
4-Hydroxysphinganine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxysphinganine involves its incorporation into cellular membranes, where it influences membrane structure and function . The compound interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and signaling pathways . It plays a role in regulating cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Sphinganine: Lacks the hydroxyl group at the fourth position, making it less polar than 4-hydroxysphinganine.
Sphingosine: Contains a double bond at the fourth position, which alters its chemical properties and biological functions.
Phytosphingosine: Similar to 4-hydroxysphinganine but with additional hydroxyl groups, making it more hydrophilic.
Uniqueness: 4-Hydroxysphinganine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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